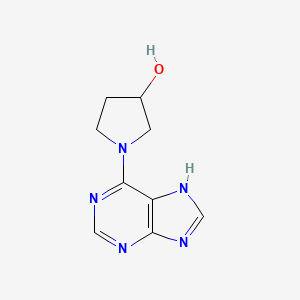

1-(9H-purin-6-yl)pyrrolidin-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

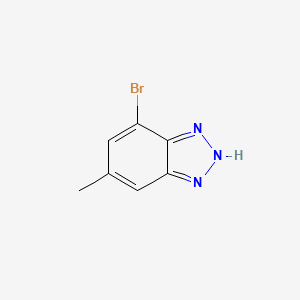

“1-(9H-purin-6-yl)pyrrolidin-3-ol” is a chemical compound with the molecular formula C9H11N5O . It has a molecular weight of 205.22 .

Molecular Structure Analysis

The InChI code for “1-(9H-purin-6-yl)pyrrolidin-3-ol” is 1S/C9H11N5O/c15-6-1-2-14(3-6)9-7-8(11-4-10-7)12-5-13-9/h4-6,15H,1-3H2,(H,10,11,12,13) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

“1-(9H-purin-6-yl)pyrrolidin-3-ol” has a molecular weight of 205.22 . It is stored at refrigerated temperatures .Scientific Research Applications

Heterocyclic Chemistry and Metal Complexation

Research into heterocyclic compounds similar to "1-(9H-purin-6-yl)pyrrolidin-3-ol" often explores their complexation with metals and the resulting chemical properties. For instance, the study of pyrrocorphin, a highly reduced porphyrinoid, reveals insights into the physicochemical properties of metal complexes and their enhanced binding abilities due to the structure's reduction level (Ide et al., 2018).

Catalytic Applications and Synthesis

Compounds with pyrrolidine components are instrumental in catalytic processes, such as the sustainable iridium-catalyzed synthesis of pyrroles from renewable resources, showcasing the utility of such structures in green chemistry (Michlik & Kempe, 2013).

Biochemical Studies

The biochemical applications of related compounds are vast. For instance, derivatives of guanine, similar in functionality to "1-(9H-purin-6-yl)pyrrolidin-3-ol," have been studied as inhibitors of purine nucleoside phosphorylase, indicating their potential in therapeutic interventions (Rejman et al., 2012).

Material Science and Electrochemistry

In material science, the synthesis and electrochemical properties of N-substituted poly(bis-pyrrole) films, derived from structures akin to "1-(9H-purin-6-yl)pyrrolidin-3-ol," exhibit significant potential for applications in electrochromic devices and ion sensors (Mert, Demir, & Cihaner, 2013).

properties

IUPAC Name |

1-(7H-purin-6-yl)pyrrolidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O/c15-6-1-2-14(3-6)9-7-8(11-4-10-7)12-5-13-9/h4-6,15H,1-3H2,(H,10,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTXHMKVIECZUNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2=NC=NC3=C2NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2677926.png)

![Ethyl 2-[(dimethylsulfamoyl)amino]acetate](/img/structure/B2677931.png)

![4-methoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2677934.png)

![Ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-propylpentanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2677939.png)

![5-amino-N-(2-fluorophenyl)-1-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2677940.png)

![4-Methyl-2-[(1-methylpiperidin-2-yl)methoxy]pyrimidine](/img/structure/B2677942.png)

![4-(Cinnamylthio)benzofuro[3,2-d]pyrimidine](/img/structure/B2677947.png)

![1-[4-[4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2677949.png)